REACTION_CXSMILES
|
N[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[S:4][C:3]=1[C:11]([O:13][CH3:14])=[O:12].N([O-])=O.[Na+]>>[S:4]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:10]2[CH:2]=[C:3]1[C:11]([O:13][CH3:14])=[O:12] |f:1.2|
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Name
|
|
Quantity
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0.22 g
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Type
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reactant
|
Smiles
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NC1=C(SC2=NC=CC=C21)C(=O)OC
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Name
|
|
Quantity
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0.24 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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for work-up, the resulting precipitate is filtered off with suction
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Type
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WASH
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Details
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washed twice with water and three times with ethyl acetate
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Type
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CUSTOM
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Details
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The organic phase of the resulting filtrate is separated off
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Type
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CUSTOM
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Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
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S1C(=CC=2C1=NC=CC2)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |